![molecular formula C12H11ClN2O B14608341 11H-Pyrido[2,1-b]quinazolin-11-one, 3-chloro-6,7,8,9-tetrahydro- CAS No. 60811-46-3](/img/structure/B14608341.png)
11H-Pyrido[2,1-b]quinazolin-11-one, 3-chloro-6,7,8,9-tetrahydro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
11H-Pyrido[2,1-b]quinazolin-11-one, 3-chloro-6,7,8,9-tetrahydro- is a tricyclic compound that belongs to the quinazoline family This compound is characterized by its unique structure, which includes a pyridoquinazoline core with a chlorine atom at the 3-position and a tetrahydro configuration at the 6,7,8,9 positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 11H-Pyrido[2,1-b]quinazolin-11-one, 3-chloro-6,7,8,9-tetrahydro- typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminobenzonitrile with a suitable aldehyde or ketone in the presence of a catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis. The use of automated systems allows for precise control over temperature, pressure, and reaction time, ensuring high purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
11H-Pyrido[2,1-b]quinazolin-11-one, 3-chloro-6,7,8,9-tetrahydro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroquinazoline derivatives.
Substitution: The chlorine atom at the 3-position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions include various substituted quinazoline derivatives, which can have different biological and chemical properties depending on the nature of the substituents.
Wissenschaftliche Forschungsanwendungen
11H-Pyrido[2,1-b]quinazolin-11-one, 3-chloro-6,7,8,9-tetrahydro- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has been studied for its potential as an enzyme inhibitor and as a fluorescent probe for detecting biological molecules.
Medicine: Research has explored its potential as an anticancer agent, due to its ability to interact with DNA and inhibit cell proliferation.
Industry: It is used in the development of new materials with specific electronic and optical properties.
Wirkmechanismus
The mechanism by which 11H-Pyrido[2,1-b]quinazolin-11-one, 3-chloro-6,7,8,9-tetrahydro- exerts its effects involves its interaction with specific molecular targets. For example, as an enzyme inhibitor, it binds to the active site of the enzyme, blocking its activity. In the case of its anticancer properties, the compound intercalates into DNA, disrupting the replication process and leading to cell death. The pathways involved in these mechanisms are complex and often involve multiple steps and interactions with other cellular components.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
11H-Pyrido[2,1-b]quinazolin-11-one, 6,7,8,9-tetrahydro, 9-methyl: This compound has a similar structure but with a methyl group at the 9-position instead of a chlorine atom at the 3-position.
6,7,8,9-Tetrahydro-pyrido[2,1-b]quinazolin-11-one: This compound lacks the chlorine atom at the 3-position and has different chemical properties.
Uniqueness
The presence of the chlorine atom at the 3-position in 11H-Pyrido[2,1-b]quinazolin-11-one, 3-chloro-6,7,8,9-tetrahydro- imparts unique chemical reactivity and biological activity compared to its analogs. This substitution can significantly alter the compound’s interaction with biological targets and its overall stability, making it a valuable compound for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
60811-46-3 |
|---|---|
Molekularformel |
C12H11ClN2O |
Molekulargewicht |
234.68 g/mol |
IUPAC-Name |
3-chloro-6,7,8,9-tetrahydropyrido[2,1-b]quinazolin-11-one |
InChI |
InChI=1S/C12H11ClN2O/c13-8-4-5-9-10(7-8)14-11-3-1-2-6-15(11)12(9)16/h4-5,7H,1-3,6H2 |
InChI-Schlüssel |
NEXKQCAKGSVZLK-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN2C(=NC3=C(C2=O)C=CC(=C3)Cl)C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-[4-(2-Hydroxyethyl)piperazin-1-yl]-1-phenylbutan-1-one](/img/structure/B14608299.png)
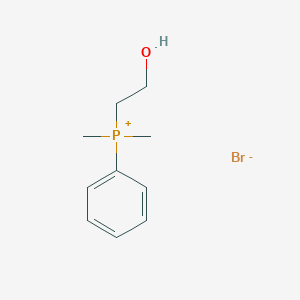
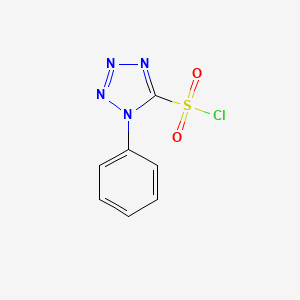

![2-[(2-Cyanoethyl)(phenyl)amino]ethyl butylcarbamate](/img/structure/B14608336.png)
![5-Methyl-3-[(2-methylphenyl)methylidene]oxolan-2-one](/img/structure/B14608340.png)
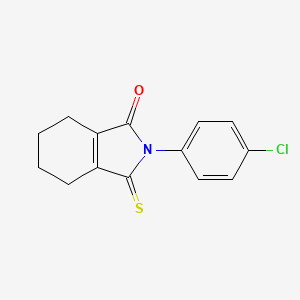
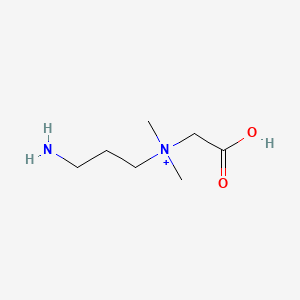
![1-[(2-Chlorophenyl)methoxy]-2-(methoxymethyl)butan-2-ol](/img/structure/B14608355.png)
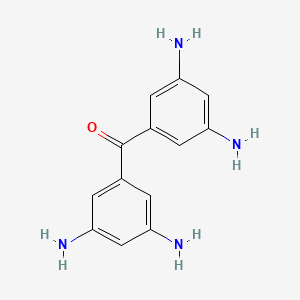
![1-[(5Z,8Z,10Z)-1,4-Diphenyl-7H-pyridazino[4,5-d]azonin-7-yl]ethan-1-one](/img/structure/B14608361.png)

